Oximbomotide
CAS No.:
Cat. No.: VC16617865
Molecular Formula: C42H73N9O17S
Molecular Weight: 1008.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C42H73N9O17S |
|---|---|
| Molecular Weight | 1008.1 g/mol |
| IUPAC Name | (4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C42H73N9O17S/c1-18(2)14-23(43)34(59)44-25(12-13-69-9)35(60)47-27(16-30(57)58)38(63)46-26(15-19(3)4)37(62)48-28(17-52)39(64)50-33(22(8)54)41(66)51-32(21(7)53)40(65)45-24(10-11-29(55)56)36(61)49-31(20(5)6)42(67)68/h18-28,31-33,52-54H,10-17,43H2,1-9H3,(H,44,59)(H,45,65)(H,46,63)(H,47,60)(H,48,62)(H,49,61)(H,50,64)(H,51,66)(H,55,56)(H,57,58)(H,67,68)/t21-,22-,23+,24+,25+,26+,27+,28+,31+,32+,33+/m1/s1 |
| Standard InChI Key | LEPHCSIVDRSUBA-ODURPPJLSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)N)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)O)N |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition
Oximbomotide’s molecular identity is defined by its empirical formula C₄₂H₇₃N₉O₁₇S, reflecting a complex arrangement of amino acids and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 1008.1 g/mol |
| IUPAC Name | (4S)-4-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(1S)-1-carboxy-2-methylpropyl]amino]-5-oxopentanoic acid |
| SMILES Notation | CC@HO |
| InChIKey | LEPHCSIVDRSUBA-ODURPPJLSA-N |
The peptide sequence (H-Leu-Met-Asp-Leu-Ser-Thr-Thr-Glu-Val-OH) incorporates methionine’s sulfhydryl group and aspartic/glutamic acids’ carboxylate moieties, which may facilitate metal coordination or substrate binding .
Structural Features
Oximbomotide’s 2D structure, as depicted in PubChem, reveals a linear nonapeptide with alternating polar and nonpolar residues. The presence of two threonine residues introduces hydroxyl groups, while the N-terminal leucine and C-terminal valine contribute to hydrophobicity. Conformational analysis is limited due to the compound’s flexibility; PubChem notes that 3D conformer generation is disallowed because of excessive atomic mobility .
Synthetic and Analytical Considerations
Synthesis Pathways
Pharmacological and Biochemical Implications
Hypothesized Therapeutic Applications
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Enzyme Inhibition: Competitive blocking of protease active sites;
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Receptor Modulation: Allosteric regulation of G-protein-coupled receptors (GPCRs);
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Diagnostic Imaging: Radiolabeling for positron emission tomography (PET), analogous to fludeoxyglucose (¹⁸F) .
Current Research and Developmental Status
As of February 2025, Oximbomotide remains in the preclinical characterization phase. PubChem’s entry, last modified in February 2025, lacks clinical trial data or toxicity profiles. Collaborative efforts between academic and pharmaceutical entities (e.g., DA-76513, HY-P5540) may accelerate its transition to in vivo testing .
Challenges and Future Directions
Key hurdles include:
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Conformational Instability: The peptide’s flexibility complicates target engagement studies;
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Synthetic Yield: Multi-step synthesis risks low efficiency due to steric hindrance;
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Blood-Brain Barrier Penetration: Polar residues may limit central nervous system bioavailability.
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Truncated analogs to identify pharmacophores;
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Biophysical Modeling: Molecular dynamics simulations to predict binding modes;
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In Vivo Efficacy Trials: Rodent models for pharmacokinetic and safety assessments.
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